molecular formula C12H19NS B13334296 2-(Methylthio)-N-(pentan-3-yl)aniline

2-(Methylthio)-N-(pentan-3-yl)aniline

Cat. No.: B13334296
M. Wt: 209.35 g/mol
InChI Key: BEEMNHWTTNHNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C12H19NS It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a pentan-3-yl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(pentan-3-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with pentan-3-yl chloride in the presence of a base such as sodium hydroxide. The methylthio group can be introduced by reacting the resulting N-(pentan-3-yl)aniline with methylthiol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-methylthiolated aniline derivatives

    Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound

Scientific Research Applications

2-(Methylthio)-N-(pentan-3-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(pentan-3-yl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di(pentan-3-yl)aniline: Similar structure but lacks the methylthio group.

    N-(pentan-3-yl)aniline: Similar structure but lacks the methylthio group.

    2-(Methylthio)aniline: Similar structure but lacks the pentan-3-yl group.

Uniqueness

2-(Methylthio)-N-(pentan-3-yl)aniline is unique due to the presence of both the methylthio and pentan-3-yl groups. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

2-methylsulfanyl-N-pentan-3-ylaniline

InChI

InChI=1S/C12H19NS/c1-4-10(5-2)13-11-8-6-7-9-12(11)14-3/h6-10,13H,4-5H2,1-3H3

InChI Key

BEEMNHWTTNHNSW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC=CC=C1SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.